Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate typically involves the bromination of a methyl-substituted aromatic compound followed by esterification. One common method starts with the bromination of 2-methylphenol using bromine in the presence of a catalyst to yield 5-bromo-2-methylphenol . This intermediate is then subjected to esterification with methyl 2-oxopropanoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Hydrolysis: The corresponding carboxylic acid and methanol are produced.
Scientific Research Applications
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-chloro-2-methylphenyl)-2-oxopropanoate
- Methyl 3-(5-fluoro-2-methylphenyl)-2-oxopropanoate
- Methyl 3-(5-iodo-2-methylphenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, affecting the compound’s reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
AZFLEVZCHOKCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.